molecular formula C9H18O B14476121 2,5-Dimethyl-3-methoxy-hexene CAS No. 66017-22-9

2,5-Dimethyl-3-methoxy-hexene

Katalognummer: B14476121
CAS-Nummer: 66017-22-9
Molekulargewicht: 142.24 g/mol
InChI-Schlüssel: RNXMYQBHWTXSGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethyl-3-methoxy-hexene is an organic compound with the molecular formula C₉H₁₈O and a molecular weight of 142.2386 g/mol It is a branched hydrocarbon with a methoxy group attached to the third carbon of the hexene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-methoxy-hexene can be achieved through several methods. One common approach involves the alkylation of 2,5-dimethyl-3-hexanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the acid catalyst facilitating the formation of the methoxy group on the hexene chain .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethyl-3-methoxy-hexene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyl-3-methoxy-hexene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-3-methoxy-hexene involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its methoxy group can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Dimethyl-3-methoxy-hexene is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

66017-22-9

Molekularformel

C9H18O

Molekulargewicht

142.24 g/mol

IUPAC-Name

3-methoxy-2,5-dimethylhex-2-ene

InChI

InChI=1S/C9H18O/c1-7(2)6-9(10-5)8(3)4/h7H,6H2,1-5H3

InChI-Schlüssel

RNXMYQBHWTXSGP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=C(C)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.